molecular formula C16H23NOS B4927772 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide

2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide

Cat. No. B4927772
M. Wt: 277.4 g/mol
InChI Key: MTAPHMMBVQOACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC, the main active ingredient in marijuana. CP-47,497 has been extensively studied in both in vitro and in vivo experiments, and has shown promise as a research tool for investigating the role of the endocannabinoid system in a variety of physiological processes.

Mechanism of Action

2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide acts as a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. When 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological effects, including the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, and has been studied for its potential as a treatment for chronic pain and other conditions. It has also been shown to have neuroprotective effects, and has been studied for its potential as a treatment for conditions such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide in scientific research is its potency as an agonist of the CB1 receptor. This makes it a powerful tool for investigating the endocannabinoid system and its role in a variety of physiological processes. However, one of the limitations of using 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide is its potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide and its potential as a tool for investigating the endocannabinoid system. One area of research is the development of more selective agonists of the CB1 receptor, which could help to reduce the potential for off-target effects. Another area of research is the investigation of the potential therapeutic uses of 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide and other synthetic cannabinoids, particularly for the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis. Finally, future research could focus on the development of new methods for synthesizing 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide and other synthetic cannabinoids, which could help to improve the efficiency and scalability of the synthesis process.

Synthesis Methods

2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide is typically synthesized using a multi-step process that involves the reaction of various chemicals, including cyclopentylmagnesium bromide, 4-isopropylbenzaldehyde, and acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide has been used extensively in scientific research as a tool for investigating the endocannabinoid system and its role in a variety of physiological processes. It has been shown to have a number of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential as a treatment for a variety of conditions, including chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-12(2)13-7-9-14(10-8-13)17-16(18)11-19-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAPHMMBVQOACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentylsulfanyl-N-(4-propan-2-ylphenyl)acetamide

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